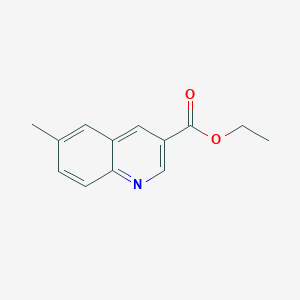

Ethyl 6-methylquinoline-3-carboxylate

描述

Ethyl 6-methylquinoline-3-carboxylate is a quinoline derivative characterized by a methyl substituent at the 6-position and an ester group at the 3-position. The ester functionality enhances bioavailability, acting as a prodrug that can be hydrolyzed in vivo to the active carboxylic acid form.

属性

IUPAC Name |

ethyl 6-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUHXGARWNZEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227438 | |

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239775-53-1 | |

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239775-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedländer Condensation Method

Overview:

The most common and classical method for synthesizing Ethyl 6-methylquinoline-3-carboxylate involves the Friedländer condensation reaction. This approach typically combines an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing an active α-methylene group. The reaction proceeds through cyclization and dehydration steps to form the quinoline ring system.

- Reactants: 2-amino-4-methylbenzaldehyde (or corresponding ketone) + ethyl acetoacetate (or related β-ketoester)

- Conditions: Acidic or basic catalysis, heating under reflux

- Catalysts: Lewis acids (e.g., zinc chloride), Brønsted acids, or metal salts can be used to enhance the reaction rate and yield.

- High efficiency and selectivity for quinoline derivatives

- Straightforward experimental setup

- Amenable to scale-up for industrial production

- Generally above 70% under optimized conditions

- Purity can be enhanced by recrystallization or chromatographic techniques

One-Pot Catalytic Synthesis Using Rhodium Acetate Catalyst

Innovative Process:

A recent and industrially feasible method involves a one-pot synthesis from substituted anilines and ethyl propynoate under rhodium acetate catalysis. This method has been patented and offers a cost-effective and scalable route with high yields.

- Reactants: Substituted aniline (e.g., 6-methyl aniline) + ethyl propynoate

- Catalyst: Rhodium acetate, which is recyclable, enhancing sustainability

- Solvent and Conditions: Reaction carried out at mild temperatures (20–30°C) under nitrogen atmosphere for 4–6 hours

- Additives: Formic acid is used to facilitate the reaction

- Initial formylation of aniline

- Rhodium-catalyzed C-H activation and cyclization to form quinoline core

- Formation of this compound as the main product

- Yields exceed 80%, indicating high efficiency

- The process is suitable for industrial scale due to mild conditions and catalyst recyclability

Reaction Conditions and Catalysts Comparison

| Method | Reactants | Catalyst(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedländer Condensation | o-Aminoaryl aldehyde + β-ketoester | Lewis acids / Brønsted acids | Reflux (~100-150) | 4-8 | 70-85 | Classical, widely used |

| One-Pot Rhodium-Catalyzed Synthesis | Substituted aniline + ethyl propynoate | Rhodium acetate (recyclable) | 20-30 | 4-6 | >80 | Mild conditions, industrially feasible |

Additional Notes on Preparation and Derivatization

- Oxidation and Reduction: this compound can be further transformed via oxidation (e.g., with potassium permanganate) to quinoline-3-carboxylic acids or reduced to other quinoline derivatives using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The ester group can be substituted with nucleophiles such as amines or thiols to yield a variety of functionalized quinoline derivatives.

- Industrial Relevance: The one-pot rhodium-catalyzed method is particularly attractive for pharmaceutical intermediates due to its simplicity, mild conditions, and high yields.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst(s) | Temperature Range | Reaction Time | Yield (%) | Industrial Applicability | Comments |

|---|---|---|---|---|---|---|---|

| Friedländer Condensation | 2-amino-4-methylbenzaldehyde + ethyl acetoacetate | Lewis acids, Brønsted acids | 100-150°C (reflux) | 4-8 h | 70-85 | Yes | Traditional, well-established |

| One-Pot Rhodium Acetate Catalysis | 6-methyl aniline + ethyl propynoate | Rhodium acetate (recyclable) | 20-30°C | 4-6 h | >80 | Yes | Mild, cost-effective, scalable |

Research Findings and Industrial Perspectives

- The one-pot rhodium-catalyzed synthesis (WO2015198349A1) represents a significant advancement in quinoline ester synthesis, providing a simple, cost-effective, and environmentally friendly method with high reproducibility and yield.

- Friedländer synthesis remains a foundational method in academic and industrial laboratories due to its robustness and adaptability for various quinoline derivatives.

- The choice of catalyst and reaction conditions directly impacts yield, selectivity, and scalability. Recyclable catalysts like rhodium acetate reduce costs and environmental impact, crucial for pharmaceutical manufacturing.

- The prepared this compound serves as a versatile intermediate for further chemical transformations, including the synthesis of antibacterial agents such as oxolinic acid.

化学反应分析

Types of Reactions

Ethyl 6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

Substitution: The ester group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other research fields .

科学研究应用

Ethyl 6-methylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.

Biology: The compound is used in studying biological processes and interactions.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antibacterial and anticancer activities.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

作用机制

The mechanism of action of ethyl 6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Substituent Variations

Table 1: Key Structural Features of Ethyl 6-Methylquinoline-3-Carboxylate and Analogues

Key Observations:

- Chloro (6-position): Enhances lipophilicity (ClogP ~2.6 vs. methyl’s ~2.0), which may improve membrane permeability but reduce aqueous solubility . Diethylamino (4-position): Tertiary amine increases solubility in acidic environments due to protonation, critical for bioavailability in drug design .

Key Observations:

- Synthetic Complexity : Introduction of bulky groups (e.g., triazine-thio in T3) requires multi-step synthesis and purification via column chromatography .

- Melting Points : Polar substituents (e.g., triazine-thio) elevate melting points (210–212°C for T3), whereas methyl or chloro derivatives likely have lower melting points due to reduced polarity .

- LogP Trends : Chloro and aromatic substituents increase lipophilicity, critical for crossing biological membranes .

生物活性

Ethyl 6-methylquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline compounds are known for their potential therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

General Properties and Synthesis

This compound can be synthesized through various methods, including Friedländer condensation reactions. The structure consists of a quinoline ring with a carboxylate ester group, which is crucial for its biological activity. The compound's synthesis typically involves the reaction of appropriate substrates under controlled conditions to yield high purity and yield.

Antibacterial Activity

Quinoline derivatives have shown significant antibacterial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies indicate that it exhibits minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| P. aeruginosa | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes and pathways related to cell proliferation and survival. For example, one study reported an IC50 value of 15 µM against certain cancer cell lines, indicating potent activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in cancerous tissues while sparing normal cells .

Case Studies

Several case studies highlight the compound's potential:

- Study on Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound showed significant inhibition against multi-drug resistant strains of E. coli, suggesting its utility in treating resistant infections .

- Anticancer Research : In a recent investigation, this compound was tested on breast cancer cell lines, revealing a dose-dependent decrease in cell viability and increased apoptosis markers .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to assess its relative efficacy:

| Compound | Antibacterial MIC (mg/mL) | Anticancer IC50 (µM) |

|---|---|---|

| This compound | 50 | 15 |

| Ethyl 4-chloroquinoline-3-carboxylate | 75 | 20 |

| Ethyl 2-chloroquinoline-3-carboxylate | 100 | 30 |

常见问题

Q. What are the common synthetic routes for Ethyl 6-methylquinoline-3-carboxylate and its derivatives?

this compound derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing quinoline scaffolds. For example, N-propargylation of the parent hydroxyquinoline followed by click chemistry under Sharpless conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) can introduce triazole substituents, enhancing bioactivity . Ethyl ester groups are often introduced via O-ethylation using reagents like ethyl iodide in polar aprotic solvents (e.g., DMF) . Reaction optimization (e.g., solvent choice, catalyst loading) is critical to avoid side products like N-ethylated derivatives .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) resolves substituent positions and confirms esterification .

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns, particularly for triazole-containing derivatives .

- X-ray crystallography (using SHELXL or ORTEP-III ) determines crystal packing and bond parameters (e.g., C–O bond lengths in ester groups: ~1.36 Å ).

Q. How is the antimicrobial activity of these derivatives evaluated?

Derivatives are screened against bacterial (e.g., E. coli, S. aureus) and fungal strains using agar dilution or broth microdilution methods. Minimum Inhibitory Concentration (MIC) values are reported, with fluorinated analogs (e.g., 7-chloro-6-fluoro derivatives) showing enhanced activity due to improved membrane penetration .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Competing N- vs. O-ethylation or unexpected cyclization pathways (e.g., formation of tricyclic thiazetoquinolines ) arise due to solvent polarity and temperature. DFT calculations can predict reactive sites, while protecting group strategies (e.g., silylation of hydroxyl groups) direct functionalization to desired positions . For example, Bu₄NI in DMSO promotes O-ethylation over N-alkylation .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in MIC values across studies may stem from structural variations (e.g., trifluoromethyl vs. methyl substituents ) or assay conditions (e.g., pH affecting solubility). Structure-Activity Relationship (SAR) studies with standardized protocols (e.g., CLSI guidelines) and molecular docking (to map interactions with bacterial DNA gyrase) clarify mechanistic contributions .

Q. What computational tools are recommended for structural optimization?

- Molecular Dynamics (MD) simulations assess conformational stability in biological membranes.

- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Crystal structure prediction software (e.g., Mercury) aids in co-crystallization studies with target proteins .

Q. How can synthetic yields be improved for scale-up?

- Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h for triazole formation ).

- Flow chemistry enhances reproducibility in multi-step syntheses.

- Greener solvents (e.g., cyclopentyl methyl ether) minimize purification steps .

Data Contradiction Analysis

Q. Conflicting crystallographic data on bond angles: How to resolve discrepancies?

Variations in reported bond angles (e.g., C–N–C angles in quinoline cores ranging from 124.8° to 126.5° ) may arise from crystal packing effects or refinement protocols. Multi-temperature crystallography and Hirshfeld surface analysis differentiate intrinsic molecular geometry from lattice influences .

Methodological Best Practices

Validating purity for biological assays:

- HPLC-MS with dual detection (UV and MS) identifies impurities below 1%.

- Thermogravimetric Analysis (TGA) confirms absence of solvent residues, which may artifactually inhibit microbial growth .

Handling air/moisture-sensitive intermediates:

Use Schlenk lines or gloveboxes for reactions involving hygroscopic reagents (e.g., Cu(I) catalysts in click chemistry). Anhydrous solvents must be verified via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。